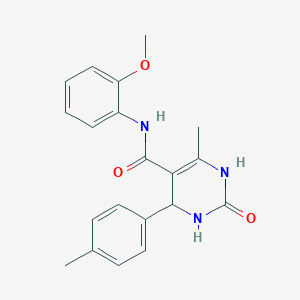
N-(2-methoxyphenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-methoxyphenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and implications for future research.
Chemical Structure and Synthesis
The compound has the molecular formula C20H21N3O2 and a molecular weight of approximately 335.4 g/mol. It is synthesized through various chemical reactions, including the Biginelli reaction, which is known for producing pyrimidine derivatives with potential biological activity. The synthesis typically involves the condensation of aldehydes, urea, and β-keto esters under acidic conditions .
Antimicrobial Properties
Research indicates that derivatives of tetrahydropyrimidines exhibit notable antimicrobial activities. In vitro studies have demonstrated that this compound shows significant antibacterial effects against various strains:
- Bacillus subtilis
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 32 to 128 μg/mL, indicating moderate to potent antibacterial activity .
Antifungal Activity
In addition to its antibacterial properties, this compound has also been tested for antifungal activity. Preliminary results suggest effectiveness against fungi such as Candida albicans and Aspergillus niger , with MIC values similar to those observed for bacterial strains .
The biological activity of this compound is likely attributed to its ability to interfere with nucleic acid synthesis in microorganisms. The compound may inhibit key enzymes involved in DNA replication or RNA transcription, leading to cell death in susceptible organisms .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
- Study on Antibacterial Activity : A comprehensive study evaluated the antibacterial properties of various tetrahydropyrimidine derivatives. It was found that modifications at the 2-position significantly enhance activity against Gram-positive bacteria compared to Gram-negative strains .
- Antifungal Efficacy : Another research effort focused on the antifungal properties of similar compounds revealed that certain structural modifications could improve potency against fungal pathogens .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O2 |
| Molecular Weight | 335.4 g/mol |
| Antibacterial MIC Range | 32 - 128 μg/mL |
| Antifungal MIC Range | 32 - 128 μg/mL |
| Primary Activity | Antibacterial and antifungal |
Properties
IUPAC Name |
N-(2-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-12-8-10-14(11-9-12)18-17(13(2)21-20(25)23-18)19(24)22-15-6-4-5-7-16(15)26-3/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYSHZLJVACBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














